![molecular formula C14H11NO3 B14235058 1H-Pyrrolo[2,1-c][1,4]oxazin-1-one, 6-benzoyl-3,4-dihydro- CAS No. 517103-60-5](/img/structure/B14235058.png)
1H-Pyrrolo[2,1-c][1,4]oxazin-1-one, 6-benzoyl-3,4-dihydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrolo[2,1-c][1,4]oxazin-1-one, 6-benzoyl-3,4-dihydro- is a heterocyclic compound that features a fused ring system combining pyrrole and oxazine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrolo[2,1-c][1,4]oxazin-1-one, 6-benzoyl-3,4-dihydro- typically involves the reaction of aroylpyruvic acids with ethanolamine or 2-propanolamine in the presence of acetic acid. This reaction is carried out in toluene with a Dean–Stark trap to remove water, leading to the formation of (Z)-3-(2-aryl-2-oxoethylidene)morpholin-2-ones. These intermediates are then reacted with oxalyl chloride under reflux conditions in anhydrous chloroform to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing continuous flow processes to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Pyrrolo[2,1-c][1,4]oxazin-1-one, 6-benzoyl-3,4-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under various conditions.
Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different physical and chemical properties.
Applications De Recherche Scientifique
1H-Pyrrolo[2,1-c][1,4]oxazin-1-one, 6-benzoyl-3,4-dihydro- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic and optical properties
Mécanisme D'action
The mechanism by which 1H-Pyrrolo[2,1-c][1,4]oxazin-1-one, 6-benzoyl-3,4-dihydro- exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
Receptor Binding: It could bind to certain receptors, modulating their activity and leading to physiological effects.
Signal Transduction: The compound might influence signal transduction pathways, affecting cellular responses.
Comparaison Avec Des Composés Similaires
- 3-Phenyl-1H-pyrrolo[2,1-c][1,4]oxazin-1-one
- 3,4-Dihydro-3-phenyl-1H-pyrrolo[2,1-c][1,4]oxazin-1-one
Comparison: 1H-Pyrrolo[2,1-c][1,4]oxazin-1-one, 6-benzoyl-3,4-dihydro- is unique due to the presence of the benzoyl group, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. This structural variation can lead to differences in solubility, stability, and interaction with biological targets .
Propriétés
Numéro CAS |
517103-60-5 |
|---|---|
Formule moléculaire |
C14H11NO3 |
Poids moléculaire |
241.24 g/mol |
Nom IUPAC |
6-benzoyl-3,4-dihydropyrrolo[2,1-c][1,4]oxazin-1-one |
InChI |
InChI=1S/C14H11NO3/c16-13(10-4-2-1-3-5-10)11-6-7-12-14(17)18-9-8-15(11)12/h1-7H,8-9H2 |
Clé InChI |
ADPFJWVLIKITBF-UHFFFAOYSA-N |
SMILES canonique |
C1COC(=O)C2=CC=C(N21)C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-4-[2-(1H-pyrrol-2-yl)ethenyl]pyridin-1-ium iodide](/img/structure/B14234988.png)
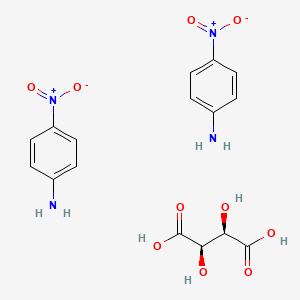
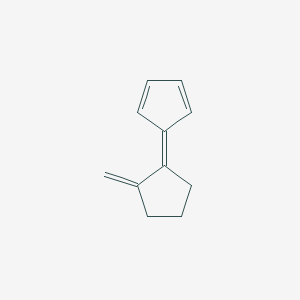
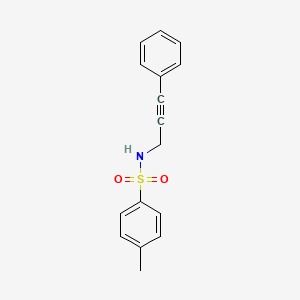
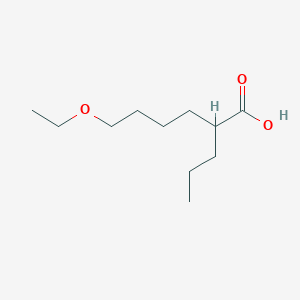
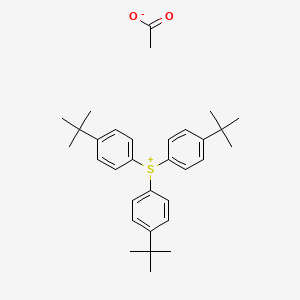

![2-[2-(2-Chloro-4-methylphenyl)-1H-indol-3-YL]-N,N-dihexylacetamide](/img/structure/B14235029.png)
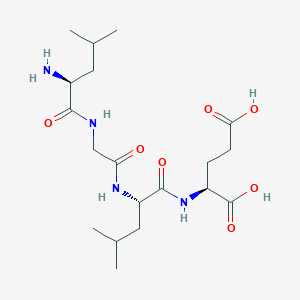

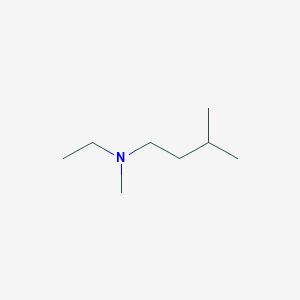
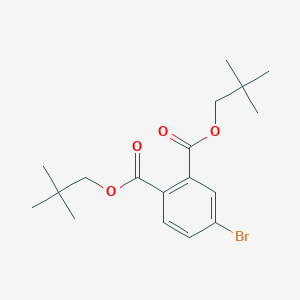
![5,5'-(Naphthalene-2,6-diyl)bis(2,3-dihydrothieno[3,4-b][1,4]dioxine)](/img/structure/B14235047.png)
![Dimethyl [(3S)-5-phenylpent-1-en-3-yl]propanedioate](/img/structure/B14235049.png)
